molecular formula C17H27NO3 B8076779 tert-Butyl 3-butoxyphenethylcarbamate

tert-Butyl 3-butoxyphenethylcarbamate

Cat. No.: B8076779
M. Wt: 293.4 g/mol
InChI Key: JTVVOZLXESVEPH-UHFFFAOYSA-N
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Description

Significance of the Carbamate (B1207046) Moiety in Contemporary Chemical Synthesis and Biological Studies

The carbamate group, characterized by a -NH(CO)O- linkage, is a critical structural motif in a multitude of organic compounds. nih.govnih.govsemanticscholar.orgacs.orgresearchgate.net Its prevalence stems from its unique combination of stability and reactivity, which makes it an invaluable tool in both synthetic chemistry and drug design. nih.govnih.gov

In chemical synthesis, the carbamate group, particularly the tert-butoxycarbonyl (Boc) variant, is widely employed as a protecting group for amines. wikipedia.orgquora.com The Boc group is prized for its ease of introduction and its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions. wikipedia.org This selective reactivity is fundamental to multi-step organic syntheses, allowing for the modification of other parts of a molecule without affecting the protected amine.

From a biological perspective, the carbamate linkage is considered a stable bioisostere of the amide bond, a key component of peptides and proteins. acs.org This resemblance allows carbamate-containing molecules to interact with biological targets that recognize peptide structures. nih.gov Furthermore, the carbamate group's chemical and proteolytic stability often enhances the metabolic profile of a drug candidate, a crucial factor in its development. nih.govresearchgate.net Carbamates are integral to the structure of numerous approved therapeutic agents. nih.govsemanticscholar.orgresearchgate.net

Table 1: Key Attributes of the Carbamate Functional Group

FeatureDescriptionReference(s)
Structure Contains the -NH(CO)O- functional group. nih.gov
Role in Synthesis Widely used as a protecting group for amines (e.g., Boc group). wikipedia.orgquora.com
Biological Role Acts as a stable bioisostere of the amide bond. acs.org
Properties Offers good chemical and proteolytic stability. nih.govnih.govresearchgate.net

Role of Phenethyl and Butoxy Moieties in Molecular Design and Bioactivity

The phenethylamine (B48288) scaffold is a recurring structural theme in a vast number of biologically active compounds, including neurotransmitters, hormones, and a wide array of synthetic drugs. researchgate.netnih.govresearchgate.netwikipedia.org Its presence in a molecule can significantly influence its pharmacological profile, often imparting activity at adrenergic, dopaminergic, and serotonergic receptors. nih.gov The specific substitution pattern on the phenyl ring and the ethylamine (B1201723) side chain allows for the fine-tuning of a compound's interaction with its biological target. nih.gov

The butoxy group, a four-carbon ether linkage, is often incorporated into molecular designs to modulate a compound's physicochemical properties. The addition of a butoxy group can increase lipophilicity, which may enhance a molecule's ability to cross cellular membranes. researchgate.net The tert-butyl group, a specific isomer of the butyl group, is particularly valued for the steric bulk it provides, which can influence a molecule's conformation and its interaction with biological macromolecules. researchgate.netfiveable.menih.gov This steric hindrance can also protect adjacent functional groups from metabolic degradation. nih.gov

Table 2: Functions of Phenethyl and Butoxy Moieties

MoietyRole in Molecular DesignInfluence on BioactivityReference(s)
Phenethyl Provides a core scaffold for a wide range of bioactive molecules.Often confers activity at various neurotransmitter receptors. researchgate.netnih.govresearchgate.netwikipedia.org
Butoxy Modulates lipophilicity and steric properties.Can enhance membrane permeability and metabolic stability. researchgate.netfiveable.menih.govnih.gov

Research Context and Academic Relevance of tert-Butyl 3-butoxyphenethylcarbamate

While direct and extensive research on this compound is not widely published, its structure suggests its relevance as a potential intermediate in organic synthesis or as a candidate for biological screening. The presence of the Boc-protected amine on the phenethyl scaffold makes it a valuable precursor for the synthesis of more complex molecules. rsc.org For instance, deprotection of the amine would yield 3-butoxyphenethylamine, a compound that could be further functionalized to create libraries of compounds for drug discovery programs.

The combination of the phenethylamine core, known for its neuroactive potential, with a butoxy substituent and a carbamate protecting group, points towards its utility in medicinal chemistry research. The specific placement of the butoxy group at the 3-position of the phenyl ring would be expected to influence its receptor binding profile compared to other positional isomers. Academic research into this and similar molecules would likely focus on its synthesis, characterization, and exploration of its potential as a building block for novel therapeutic agents. The synthesis of related compounds like tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate highlights the interest in such structures as frameworks for new drugs. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(3-butoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-6-12-20-15-9-7-8-14(13-15)10-11-18-16(19)21-17(2,3)4/h7-9,13H,5-6,10-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVOZLXESVEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 3 Butoxyphenethylcarbamate and Analogous Carbamate Structures

Approaches to Carbamate (B1207046) Formation with tert-Butoxycarbonyl (Boc) Protection

The introduction of the Boc protecting group is a critical step in the synthesis of many complex molecules, preventing the highly nucleophilic and basic amine group from participating in undesired side reactions. libretexts.org This carbamate is stable under most basic and nucleophilic conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. orgsyn.orgnih.gov

The most prevalent method for the N-tert-butoxycarbonylation of amines is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. nih.gov This reaction is versatile and can be performed under various conditions to achieve high yields. orgsyn.org Common bases used to facilitate the reaction include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), often used as a catalyst for less reactive amines. libretexts.org The choice of solvent is also flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and aqueous mixtures being commonly employed. orgsyn.orglibretexts.org

Recent advancements have focused on developing more environmentally benign and efficient catalyst systems for this transformation. organic-chemistry.org Furthermore, one-pot procedures that combine direct reductive amination with subsequent N-Boc protection offer a streamlined approach to synthesizing protected secondary amines from aldehydes and primary amines. wikipedia.org This tandem method uses sodium triacetoxyborohydride (B8407120) as the reducing agent and avoids common side reactions like over-alkylation. wikipedia.org

Amine SubstrateReagent/CatalystSolventConditionsYieldReference
Structurally Diverse Amines(Boc)₂O / Iodine (cat.)Solvent-freeRoom Temp.High organic-chemistry.org
Aryl/Aliphatic Amines(Boc)₂O / DMAP (cat.)DCM or THFRoom Temp.High libretexts.org
Various Amines(Boc)₂O / No CatalystWater-acetoneRoom Temp.Excellent masterorganicchemistry.com
Primary Amines + Aldehydes(Boc)₂O / NaBH(OAc)₃CH₂Cl₂Room Temp., 4hExcellent wikipedia.org
Various Amines(Boc)₂O / t-BuOLiTHF60 °CHigh researchgate.net

To synthesize the target molecule, tert-butyl 3-butoxyphenethylcarbamate, regioselective functionalization is paramount. A logical synthetic route begins with a precursor containing the hydroxyl and amino functionalities, such as 3-hydroxyphenethylamine. The synthesis proceeds in two key steps:

Boc-Protection of the Amine: The amine group of 3-hydroxyphenethylamine is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (3-hydroxyphenethyl)carbamate. This step ensures that the subsequent alkylation occurs selectively at the phenolic hydroxyl group.

O-Alkylation of the Phenol: The resulting N-Boc protected intermediate undergoes a Williamson ether synthesis. khanacademy.orgnih.gov This classic Sₙ2 reaction involves deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. libretexts.orgkhanacademy.org This nucleophile then attacks an alkyl halide, in this case, a butyl halide like 1-bromobutane (B133212) or 1-iodobutane, to form the desired 3-butoxy ether linkage. khanacademy.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to achieve high yields. khanacademy.org This strategy ensures the specific placement of the butoxy group at the 3-position of the phenyl ring.

Stereoselective Synthesis of Chiral Carbamate Intermediates

The development of chiral carbamates is of significant interest, particularly for applications in pharmaceuticals. This requires synthetic methods that can control the stereochemistry at one or more chiral centers.

Chemoenzymatic strategies combine the selectivity of biological catalysts with the broad applicability of chemical reactions. Enzymes like esterases and acyltransferases have been shown to catalyze the formation of carbamates in aqueous media. For instance, the esterase from Pyrobaculum calidifontis (PestE) can efficiently produce benzyloxycarbonyl (Cbz)- and allyloxycarbonyl (Alloc)-protected amines from various substrates with yields up to 99%. Such enzymatic methods can be applied to the kinetic resolution of racemic amines or the desymmetrization of prochiral precursors to yield enantioenriched carbamate products.

Asymmetric synthesis relies on the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity. A widely used approach for synthesizing chiral amines involves the use of (R)- or (S)-1-phenylethylamine (α-PEA) as a chiral auxiliary. nih.gov This auxiliary can direct diastereoselective reactions, after which it is cleaved to yield the desired enantiopure product. nih.gov For example, α-PEA can be used to prepare chiral amides which then undergo highly diastereoselective alkylation. Subsequent hydrogenolysis removes the chiral auxiliary, providing access to α-substituted-β-amino acids. Other methods include the asymmetric hydrogenation of enamides or the use of chiral oxazolidine (B1195125) templates to create chiral phenethylamine (B48288) derivatives. khanacademy.org

Novel Reaction Methodologies in Carbamate Chemistry

Research into carbamate synthesis continues to evolve, with a focus on developing more sustainable, efficient, and safer methods that avoid hazardous reagents like phosgene.

One innovative approach involves the direct conversion of Boc-protected amines into other carbamates, thiocarbamates, or ureas using lithium tert-butoxide (t-BuOLi) as the sole base, which proceeds through an isocyanate intermediate. researchgate.net This method eliminates the need for toxic reagents and metal catalysts. researchgate.net

Another area of intense research is the use of carbon dioxide (CO₂) as a renewable C1 building block. Recent protocols describe the continuous synthesis of carbamates from CO₂, amines, and alkyl halides using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive under mild conditions. This approach significantly reduces reaction times compared to traditional CO₂-based methods. Other methodologies utilize catalysts to facilitate the three-component coupling of amines, CO₂, and electrophiles, offering mild conditions and preventing common side reactions. Additionally, copper-catalyzed asymmetric reactions have been developed to synthesize axially chiral carbamates from CO₂, amines, and cyclic diaryliodonium salts, showcasing the potential for creating complex chiral structures.

MethodologyReactantsKey Reagent/CatalystKey FeatureReference
Direct ConversionBoc-amine, Alcohol/Thiol/Aminet-BuOLiMetal-free, avoids toxic reagents researchgate.net
Continuous Flow SynthesisAmine, CO₂, Alkyl HalideDBUFast, mild conditions, efficient gas use
Three-Component CouplingAmine, CO₂, HalideCesium Carbonate / TBAIMild, avoids overalkylation
Asymmetric CarboxylationAmine, CO₂, Diaryliodonium SaltCopper CatalystSynthesis of axially chiral carbamates
Enzymatic SynthesisAmine, Carbonate (e.g., dibenzyl carbonate)Esterase (PestE)Aqueous media, high yields

Alkylation Reactions Utilizing tert-Butyl Carbamate Precursors

The construction of the carbamate linkage in molecules such as this compound can be achieved through the N-alkylation of a carbamate precursor. This method is a fundamental and widely practiced transformation in organic synthesis. The general strategy involves the reaction of the deprotonated form of tert-butyl carbamate with a suitable electrophile, in this case, a 3-butoxyphenethyl halide or sulfonate.

The reaction is initiated by the deprotonation of the N-H bond of tert-butyl carbamate using a suitable base. The resulting carbamate anion acts as a nucleophile, attacking the electrophilic carbon of the phenethyl moiety and displacing a leaving group (e.g., Br, I, OTs) to form the desired C-N bond.

Key reaction parameters that influence the efficiency of this alkylation include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of the carbamate without competing side reactions.

Table 1: Typical Conditions for N-Alkylation of Carbamate Precursors

ParameterExamplesRationale
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Potassium hydroxide (B78521) (KOH)Strong bases are required to deprotonate the relatively weakly acidic carbamate N-H. The choice can influence reaction outcomes, with some conditions favoring elimination over substitution. elsevierpure.com
Solvent Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Polar aprotic solvents are typically used to dissolve the carbamate salt and promote SN2 reaction kinetics.
Electrophile Alkyl halides (R-Br, R-I), Alkyl tosylates (R-OTs)Iodides are generally more reactive than bromides, leading to faster reaction rates. Tosylates are also excellent leaving groups.
Catalyst Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide)Can be employed, particularly with bases like solid KOH, to facilitate the reaction between the aqueous and organic phases. elsevierpure.comgoogle.com

For the specific synthesis of tert-butyl 3-butoxyphenethylcarbamate, a plausible route would involve the reaction of tert-butyl carbamate with 1-(2-haloethyl)-3-butoxybenzene under basic conditions. The selection of a strong base like sodium hydride in an aprotic solvent such as DMF at room temperature or slightly elevated temperatures would be a standard starting point for optimization. The development of practical syntheses for (±)-α-alkylserines from tert-butyl 2-phenyl-2-oxazoline-4-carboxylate highlights how base selection is critical, where phase-transfer catalytic conditions with solid KOH in toluene (B28343) favor α-alkylation with yields greater than 99%. elsevierpure.com

Investigation of Metal-Free Coupling Reactions for Carbamate Derivatives

While traditional alkylation is effective, there is a significant drive towards developing alternative synthetic routes that avoid harsh reagents and, particularly, transition-metal catalysts. These metal-free methods often offer advantages in terms of cost, toxicity, and purification.

One prominent metal-free strategy involves the oxidative cross-coupling of amines and a carbonyl source. A recently developed method utilizes iodine and tert-butyl hydroperoxide (TBHP) to synthesize N-phenylcarbamates from an amine and hydrazine (B178648) formate. thieme-connect.com This reaction proceeds via the formation of an alkoxycarbonyl radical, which then undergoes a C-N cross-coupling reaction. thieme-connect.com The method is notable for its use of inexpensive and readily available reagents and its tolerance for a broad range of functional groups, affording carbamates in moderate to good yields. thieme-connect.com

Table 2: Metal-Free Synthesis of N-Phenylcarbamates via Oxidative C-N Coupling

EntryAniline DerivativeYield (%)
1Aniline81
24-Methylaniline83
34-Methoxyaniline79
44-Chloroaniline82
53-Bromoaniline80
Data sourced from a study on metal-free C-N coupling reactions. thieme-connect.com

Another area of intense research is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block for carbamate synthesis. organic-chemistry.orgorganic-chemistry.org Metal-free approaches in this domain include:

  • Three-Component Coupling: The reaction of an amine, carbon dioxide, and an alkyl halide can be promoted by a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org
  • Isocyanate Intermediate Pathway: Arylamines can react with CO₂ in the presence of DBU to form a carbamic acid intermediate. This intermediate is then dehydrated in situ to generate a reactive isocyanate, which is subsequently trapped by an alcohol to yield the final carbamate product. organic-chemistry.orgorganic-chemistry.org This process avoids the direct handling of toxic isocyanates.
  • Furthermore, novel transition-metal-free cross-coupling reactions are continually being developed. One such method enables the C-N coupling of phenols and primary amines using a specialized multifunctional reagent that works by inducing proximity and electronic activation of both coupling partners, obviating the need for pre-activation of the electrophile or the exclusion of air and moisture. nih.gov These cutting-edge methods represent the frontier of carbamate synthesis, aiming for more sustainable and efficient chemical transformations.

    Structure Activity Relationship Sar Studies of Carbamate Containing Compounds

    Conformational Analysis of the Carbamate (B1207046) Linkage and Its Influence on Molecular Recognition

    The carbamate linkage is structurally analogous to an "amide-ester" hybrid, and its functionality is heavily influenced by its conformation. nih.gov Due to resonance between the nitrogen lone pair and the carbonyl group, the C-N bond has a partial double-bond character, which restricts rotation and imposes a degree of conformational rigidity. acs.orgnih.gov This results in the potential for syn (cis) and anti (trans) isomers.

    While amides can exist in both forms, carbamates generally show a preference for the anti conformation, which is typically more stable by 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.govnih.gov However, the energy difference can be small, and for some molecules, such as certain Boc-protected amino acids, an almost equal mixture of rotamers can exist. nih.gov This conformational flexibility is critical, as the specific syn or anti arrangement adopted by the carbamate can determine how the molecule fits into a binding pocket and which hydrogen bonds it can form. The carbamate group can participate in hydrogen bonding via its carbonyl oxygen (as an acceptor) and the N-H group (as a donor), which are pivotal for molecular recognition and anchoring a ligand to its receptor. acs.orgnih.gov

    Impact of the tert-Butyl Group on Binding Interactions within Biological Systems

    The tert-butyl group, a component of the Boc (tert-butyloxycarbonyl) protecting group in this compound, is a ubiquitous motif in medicinal chemistry that exerts significant influence through several mechanisms.

    Steric Hindrance: Its large, bulky nature provides steric shielding, which can protect adjacent functional groups from metabolic degradation. mdpi.com In the context of a binding site, this bulk can be used to probe the size and shape of hydrophobic pockets. A well-fitting tert-butyl group can enhance binding affinity through favorable van der Waals interactions, while a poor fit can introduce steric clashes that prevent binding. researchgate.net

    Lipophilicity: The tert-butyl group is highly lipophilic (hydrophobic), which can increase a compound's ability to cross cell membranes. acs.org However, excessive lipophilicity can be a disadvantage. The strategic placement of a tert-butyl group often aims to engage with specific hydrophobic regions within a protein's active site. mdpi.comnih.gov

    Stabilization and Electronic Effects: It acts as an electron-donating group through induction, which can influence the reactivity of nearby atoms. mdpi.com Its presence can stabilize molecules and enhance their biological activity by protecting key functional groups. mdpi.com

    The intense and sharp signal produced by tert-butyl groups in nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool. It can be used to detect nuclear Overhauser effects (NOEs) between the ligand and the target protein, helping to pinpoint the ligand's binding site and orientation even for tightly bound ligands. nih.gov

    Role of the Phenethyl and Butoxy Substituents in Modulating Bioactivity Profiles

    The substituents attached to the core carbamate structure play a defining role in a molecule's biological activity profile.

    The N-phenethyl group is a common pharmacophore in many centrally active agents. wikipedia.org Its presence is known to modulate receptor affinity and selectivity. For instance, in the field of opioid research, replacing an N-methyl group with an N-phenethyl group on a morphinan (B1239233) scaffold has been shown to enhance binding affinity and agonist potency at the µ-opioid receptor. nih.govnih.gov The aromatic ring of the phenethyl group can engage in crucial π-π stacking or hydrophobic interactions within a receptor's binding site, while the ethyl linker provides conformational flexibility, allowing the aromatic ring to adopt an optimal position for binding. nih.govrsc.org

    The 3-butoxy group on the phenyl ring primarily modulates the molecule's physicochemical properties. The four-carbon alkyl chain significantly increases lipophilicity, which can affect the compound's absorption, distribution, and ability to interact with hydrophobic pockets in a target protein. The position and length of such an alkoxy chain are critical in SAR studies; modifying the chain length can fine-tune the compound's interaction with specific hydrophobic sub-pockets in a receptor.

    The table below illustrates a hypothetical SAR for a phenethyl scaffold, demonstrating how modifications to the N-substituent and the alkoxy chain length can impact biological activity, represented by the inhibitory concentration (IC₅₀).

    N-SubstituentAlkoxy Group at Position 3Hypothetical IC₅₀ (nM)Rationale for Activity Change
    MethylMethoxy (C1)150Baseline activity with smaller substituents.
    Phenethyl Methoxy (C1)50Addition of phenethyl group enhances binding via π-π interactions.
    PhenethylEthoxy (C2)35Increased lipophilicity of ethoxy group improves hydrophobic contact.
    Phenethyl Butoxy (C4) 15 Optimal chain length for fitting into a deep hydrophobic pocket.
    PhenethylHexoxy (C6)45Longer chain introduces steric clash or unfavorable conformation.
    Benzyl (B1604629)Butoxy (C4)25Shorter benzyl linker reduces optimal positioning compared to phenethyl.

    This table is for illustrative purposes and does not represent actual experimental data for tert-Butyl 3-butoxyphenethylcarbamate.

    Computational Chemistry Approaches in Carbamate SAR Elucidation

    Computational methods are indispensable for understanding and predicting the biological activity of carbamate-containing compounds, especially when experimental crystal structures are unavailable. nih.gov

    Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, are used to predict how a ligand like a carbamate derivative binds to its receptor. aist.go.jpnih.gov Docking algorithms place the ligand into the active site of a protein and score the potential binding poses based on factors like electrostatic interactions and hydrophobic contacts. aist.go.jp

    MD simulations can then be used to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of key interactions, such as the hydrogen bonds formed by the carbamate moiety or the hydrophobic interactions of the tert-butyl and phenethyl groups. nih.govacs.org These simulations can reveal how the ligand and protein adapt their conformations to achieve an optimal fit, a phenomenon known as "induced fit". researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). nih.gov For carbamate scaffolds, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, such as acetylcholinesterase. nih.govnih.gov

    In a typical QSAR study, molecular descriptors such as steric parameters (e.g., molar refractivity), electronic properties (e.g., LUMO energy), and hydrophobicity (e.g., LogP) are calculated for a set of related carbamate compounds with known biological activities. nih.govresearchgate.net A mathematical model is then generated to describe the relationship.

    The resulting QSAR models can produce contour maps that visualize the regions around the carbamate scaffold where certain properties are favorable or unfavorable for activity. For example, a map might indicate that bulky, hydrophobic groups are preferred in one region (e.g., where the tert-butyl group might bind), while hydrogen bond donors are favored in another (near the carbamate N-H). nih.gov These models serve as powerful predictive tools to guide the design of new, more potent analogues.

    The table below shows examples of molecular descriptors often used in QSAR studies of carbamate-based inhibitors.

    Descriptor ClassSpecific Descriptor ExampleInformation ProvidedRelevance to SAR
    Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting capabilityImportant for reactions and charge-transfer interactions. nih.gov
    Steric Molar Refractivity (MR)Molecular volume and polarizabilityDescribes bulk and dispersion forces influencing binding. researchgate.net
    Topological Wiener Index (W)Molecular branching and sizeRelates molecular shape to activity. researchgate.net
    Hydrophobic LogP (Octanol-Water Partition Coefficient)LipophilicityCritical for membrane permeation and hydrophobic interactions. mdpi.com
    Quantum Chemical Connolly Accessible AreaSolvent-accessible surface areaDefines the molecular surface available for interaction. nih.gov

    Advanced Research Applications and Future Directions for Tert Butyl 3 Butoxyphenethylcarbamate in Chemical Biology

    A Putative Utility as a Versatile Synthetic Building Block in Medicinal Chemistry

    The structure of tert-Butyl 3-butoxyphenethylcarbamate, featuring a protected amine on a substituted phenethyl scaffold, suggests its potential as a valuable intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.

    Hypothetical Role as a Precursor in the Synthesis of Complex Bioactive Molecules

    Phenethylamine (B48288) and its derivatives are a cornerstone of medicinal chemistry, forming the backbone of numerous neurotransmitters and pharmacologically active agents. The "3-butoxyphenethyl" moiety could be a key structural motif in the design of novel bioactive compounds. The butoxy group, by increasing lipophilicity, could enhance the ability of a potential drug candidate to cross cellular membranes, including the blood-brain barrier.

    Were this compound to be used as a precursor, its synthesis would likely involve the Boc-protection of 3-butoxyphenethylamine. This protected intermediate could then undergo further modifications on the aromatic ring or deprotection of the amine for subsequent coupling reactions to build more complex molecular architectures. For instance, it could serve as a foundational piece for the synthesis of novel adrenergic or dopaminergic receptor ligands, where substitutions on the phenethylamine core are crucial for modulating activity and selectivity.

    Speculative Development of Novel Chemical Probes and Tools

    Chemical probes are essential tools for dissecting biological pathways. A molecule like this compound could, in principle, be a starting point for the development of such probes. After deprotection of the amine, the resulting 3-butoxyphenethylamine could be appended with reporter groups such as fluorophores, biotin, or photo-crosslinkers. Such probes could be used to identify and characterize the protein targets of bioactive molecules containing the 3-butoxyphenethyl scaffold. The butoxy group might also serve as a handle for introducing other functionalities through ether cleavage and subsequent derivatization.

    Postulated Contributions to Reaction Methodology Development

    While no specific reaction methodologies have been developed using this compound, its structure lends itself to exploration in several areas of synthetic chemistry.

    Theoretical Applications in Functional Group Transformations

    The carbamate (B1207046) functional group is known to participate in a variety of transformations. The Boc group, in particular, is a well-studied entity. Research in this area often focuses on the development of new, milder, and more selective methods for its removal. While standard acidic conditions are effective, methodologies employing enzymatic cleavage or novel catalytic systems could be explored. Furthermore, the phenethyl portion of the molecule could be a substrate for C-H activation studies, aiming to functionalize the ethyl chain or the aromatic ring in a regioselective manner.

    Potential Exploration in Heterocyclic Compound Synthesis

    N-Boc protected amines are common starting materials for the synthesis of nitrogen-containing heterocycles. Following deprotection, the primary amine of 3-butoxyphenethylamine could be utilized in cyclization reactions to form various heterocyclic systems. For example, condensation with dicarbonyl compounds could lead to the formation of pyrroles or other five- and six-membered rings. Intramolecular cyclization strategies, perhaps following functionalization of the aromatic ring, could also be envisioned to generate novel polycyclic structures with potential biological activity.

    Theoretical Perspectives on Carbamate Reactivity and Design

    The reactivity of carbamates is a subject of ongoing theoretical and experimental study. Computational chemistry can provide valuable insights into the conformational preferences, electronic properties, and reaction mechanisms of molecules like this compound.

    Theoretical studies could elucidate the influence of the 3-butoxy substituent on the electronic environment of the carbamate and the phenethyl moiety. This could inform the design of related molecules with tailored reactivity or biological activity. For example, understanding the rotational barriers and preferred conformations of the molecule could aid in the design of constrained analogs with improved receptor binding affinity. Quantum mechanical calculations could also be used to predict the most likely sites of metabolic attack, guiding the design of more stable drug candidates.

    Emerging Research Areas for this compound and its Structural Analogs

    While specific research on this compound is not extensively documented in publicly available literature, an analysis of its structural components—the phenethylamine core, the tert-butyl carbamate group, and the 3-butoxy substitution—points toward several promising and emerging areas of investigation in chemical biology. The unique combination of these moieties suggests that the compound and its structural analogs could be valuable tools and lead structures in neurobiology, oncology, and antimicrobial research.

    Modulation of Neurological Pathways

    The foundational phenethylamine structure is a well-established pharmacophore that interacts with a variety of targets in the central nervous system (CNS). wikipedia.orgnih.gov Substituted phenethylamines are known to act as stimulants, hallucinogens, appetite suppressants, and antidepressants by modulating neurotransmitter systems like dopamine, norepinephrine, and serotonin. wikipedia.orgnih.gov The 3-alkoxy substitution on the phenyl ring, in this case, a butoxy group, can significantly influence the compound's lipophilicity and its ability to cross the blood-brain barrier, potentially leading to novel CNS activities.

    Emerging research could focus on designing structural analogs of this compound to fine-tune their interactions with specific receptor subtypes. For instance, modifications to the alkoxy chain and substitutions on the phenyl ring could lead to the development of selective ligands for dopamine or serotonin receptor subtypes implicated in neurological and psychiatric disorders.

    Carbamates as Bioactive Agents and Prodrugs

    The carbamate group is a versatile functional group in medicinal chemistry, known to contribute to the biological activity of various compounds. nih.gov Carbamate derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The tert-butyl carbamate (Boc) moiety, while often used as a protecting group in chemical synthesis, can also be explored as a pharmacophore itself or to modulate the pharmacokinetic properties of the parent molecule. nbinno.comsigmaaldrich.com

    An important and expanding area of research is the use of carbamates in prodrug design. nih.gov The carbamate linkage can be engineered to be cleaved by specific enzymes in the body, releasing the active phenethylamine derivative at the desired site of action. This approach could enhance the bioavailability and therapeutic index of the parent compound. Future studies could explore analogs of this compound where the tert-butyl group is replaced with other substituents to control the rate of hydrolysis and drug release.

    Antimicrobial and Biofilm Inhibition

    Recent studies have highlighted the potential of carbamate derivatives as antimicrobial agents. researchgate.netmdpi.com Analogs of ethyl N-(2-phenethyl) carbamate have shown promise in inhibiting the formation of biofilms of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Biofilms are a major challenge in treating chronic infections, and new agents that can disrupt them are urgently needed.

    The structural features of this compound, combining a lipid-soluble phenethylamine moiety with a carbamate group, make it and its analogs interesting candidates for investigation as antimicrobial and anti-biofilm agents. Research in this area could involve synthesizing a library of related compounds with varying alkyl chains on the carbamate and different alkoxy substituents on the phenyl ring to optimize their activity against a range of pathogenic bacteria and fungi.

    Potential Research Directions

    Research Area Rationale Based on Structural Features Potential Applications
    Selective Neuroreceptor Modulation The substituted phenethylamine core is a known CNS pharmacophore. The 3-butoxy group can enhance blood-brain barrier penetration.Development of novel therapeutics for depression, anxiety, and neurodegenerative diseases.
    Prodrug Design for Targeted Delivery The carbamate linkage can be enzymatically cleaved. This can improve the pharmacokinetic profile of the active phenethylamine.Enhancing the efficacy and reducing the side effects of CNS-acting drugs.
    Antimicrobial and Anti-biofilm Agents Carbamate derivatives have shown antimicrobial and anti-biofilm activity. The lipophilic nature of the molecule may aid in penetrating bacterial membranes.Treatment of chronic and antibiotic-resistant infections.
    Oncological Applications Carbamate-containing compounds, such as docetaxel, are used in cancer treatment. The phenethylamine scaffold can also be found in some anticancer agents.Investigation as novel cytotoxic agents or as modulators of cancer cell signaling pathways.

    Q & A

    Q. What are potential degradation pathways under environmental conditions?

    • Under oxidative conditions (e.g., Fenton-like systems), the carbamate bond may cleave via hydroxyl radical attack, releasing CO2_2 and generating secondary amines. In aqueous media, acid-catalyzed hydrolysis produces tert-butanol and phenolic byproducts. Monitor degradation using LC-MS and kinetic modeling .

    Methodological Notes

    • Contradiction Management: Conflicting stability data (e.g., thermal vs. hydrolytic stability) should be resolved via controlled stress testing (e.g., 40–80°C, pH 1–13) .
    • Data Gaps: Limited ecotoxicological data necessitate in silico assessments (e.g., QSAR models) and experimental bioassays (e.g., Daphnia magna toxicity testing) .

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